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Compound of Interest

Compound Name: 4-(4-chlorophenyl)thiazol-2-amine

Cat. No.: B152053

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of the
compound 4-(4-chlorophenyl)thiazol-2-amine, a molecule of interest in medicinal chemistry
and drug development. This document outlines the key spectroscopic data and provides
detailed experimental protocols for its characterization using various analytical techniques,
including Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis)
Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry
(MS).

Chemical Structure and Properties

Chemical Name: 4-(4-chlorophenyl)thiazol-2-amine CAS Number: 2103-99-3 Molecular
Formula: CeH7CIN2S Molecular Weight: 210.69 g/mol Appearance: Off-white to light yellow
solid.[1] Melting Point: 162-164 °C[2]

Synthesis

The synthesis of 4-(4-chlorophenyl)thiazol-2-amine is typically achieved through the
Hantzsch thiazole synthesis. This involves the reaction of an a-haloketone with a thiourea
derivative. In this case, 2-bromo-1-(4-chlorophenyl)ethan-1-one is reacted with thiourea.

A general procedure involves heating a mixture of thiourea and 2-bromo-1-(4-
chlorophenyl)ethan-1-one in a suitable solvent, such as ethanol. The reaction mixture is then
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cooled, and the product is precipitated by pouring it into ice water. The resulting solid can be
filtered, washed, and recrystallized to yield the pure 4-(4-chlorophenyl)thiazol-2-amine.

Below is a diagram illustrating the general synthesis workflow.

Synthesis of 4-(4-chlorophenyl)thiazol-2-amine

Thiourea + Reaction in Ethanol Precipitation Filtration Recrystallization
2-bromo-1-(4-chlorophenyl)ethan-1-one (Heating) (Ice Water) Y

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-(4-chlorophenyl)thiazol-2-amine.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-(4-chlorophenyl)thiazol-2-

amine.
ET-IR Spectroscopic Data
Wavenumber (cm~?) Functional Group Assignment
~3400-3300 N-H stretching (amine)
~3100-3000 C-H stretching (aromatic)
~1620 C=N stretching (thiazole ring)
~1590 C=C stretching (aromatic ring)
~1540 N-H bending (amine)
~1090 C-Cl stretching
830 C-H out-of-plane bending (para-substituted

benzene)

UV-Vis Spectroscopic Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b152053?utm_src=pdf-body
https://www.benchchem.com/product/b152053?utm_src=pdf-body-img
https://www.benchchem.com/product/b152053?utm_src=pdf-body
https://www.benchchem.com/product/b152053?utm_src=pdf-body
https://www.benchchem.com/product/b152053?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Solvent Amax (nm)

Phosphate buffer 232

‘H NMR Spectroscopic Data (400 MHz, DMSO-de)

Chemical Shift (6,

Multiplicity Integration Assignment
pPpm)
7.82-7.79 m 2H Ar-H (ortho to CI)
7.43-7.40 m 2H Ar-H (meta to Cl)
7.10 s 2H -NH2
7.08 S 1H Thiazole C5-H

13 i _

Chemical Shift (6, ppm) Assignment
168.2 C2 (C-NHz)
148.4 C4 (C-Ar)
133.6 Ar-C (para to CI)
131.4 Ar-C (ipso-Cl)
128.4 Ar-CH (meta to CI)
127.1 Ar-CH (ortho to Cl)
102.2 C5 (CH)

Mass Spectrometry Data
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miz Assignment

[M]* (Molecular ion peak, showing isotopic

210/212

pattern for Cl)
175 [M-CI*
111 [CeHaCl]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A standard FT-IR spectrometer.
Sample Preparation (Solid):

o A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium
bromide (KBr) (100-200 mg) in an agate mortar and pestle.

o The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

 Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,
depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

[3]
Data Acquisition:
o A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
e The sample pellet is placed in the sample holder.

e The FT-IR spectrum is recorded, typically in the range of 4000-400 cm~1.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Objective: To determine the wavelength of maximum absorption (Amax), which is related to the
electronic transitions within the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation:

o A stock solution of known concentration is prepared by accurately weighing the compound
and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or a buffer solution).

o Serial dilutions are made to obtain a series of solutions with decreasing concentrations.
Data Acquisition:
e The spectrophotometer is calibrated using a blank solution (the solvent used for the sample).

e The absorbance of each solution is measured over a specific wavelength range (e.g., 200-
400 nm).

e The wavelength of maximum absorbance (Amax) is determined from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

e Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated
solvent (e.g., DMSO-ds).[4]

e The solution is transferred to a 5 mm NMR tube.
Data Acquisition:

e 1H NMR: The proton NMR spectrum is acquired to determine the number of different types of
protons, their chemical environment, and their connectivity.
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e 13C NMR: The carbon-13 NMR spectrum is acquired to determine the number of different
types of carbon atoms and their chemical environment.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
with direct infusion.

Sample Preparation:

o Adilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or
acetonitrile).

Data Acquisition:

The sample is introduced into the ion source of the mass spectrometer.

The molecules are ionized, typically by electron impact (EI) or electrospray ionization (ESI).

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

The mass spectrum is recorded, showing the molecular ion peak and various fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 4-(4-chlorophenyl)thiazol-2-amine.
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Spectroscopic Characterization Workflow
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Caption: Workflow for the spectroscopic analysis of 4-(4-chlorophenyl)thiazol-2-amine.

This guide provides a comprehensive overview of the spectroscopic characterization of 4-(4-
chlorophenyl)thiazol-2-amine. The presented data and protocols are intended to assist
researchers in the identification and analysis of this compound, facilitating its further
investigation in various scientific and developmental contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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